molecular formula C13H15NO2S2 B4421670 4-ethyl-N-(2-thienylmethyl)benzenesulfonamide

4-ethyl-N-(2-thienylmethyl)benzenesulfonamide

Cat. No. B4421670
M. Wt: 281.4 g/mol
InChI Key: ZBAMVBYPDYMTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-thienylmethyl)benzenesulfonamide, also known as EHT 0202, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This sulfonamide derivative has been studied for its ability to modulate the activity of certain enzymes, which can have implications for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-thienylmethyl)benzenesulfonamide 0202 involves its ability to modulate the activity of certain enzymes, specifically those involved in the regulation of cellular signaling pathways. By inhibiting or activating these enzymes, this compound 0202 can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound 0202 can have a range of biochemical and physiological effects, depending on the specific context. In cancer research, this compound 0202 has been shown to inhibit tumor growth and metastasis by affecting cell signaling pathways. In neurodegenerative disease research, this compound 0202 has been shown to protect neurons from damage and improve cognitive function. Inflammation research has also shown promise for this compound 0202, with studies demonstrating its ability to reduce inflammation in various models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-(2-thienylmethyl)benzenesulfonamide 0202 in lab experiments is its specificity for certain enzymes, which allows researchers to target specific pathways and processes. However, one limitation is that the synthesis method is complex and requires careful control of reaction conditions, which can be time-consuming and expensive.

Future Directions

There are several potential future directions for research on 4-ethyl-N-(2-thienylmethyl)benzenesulfonamide 0202. One area of interest is the development of more efficient synthesis methods, which could make the compound more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action of this compound 0202 and its potential therapeutic applications. Finally, research on the safety and toxicity of this compound 0202 is needed to determine its potential as a therapeutic agent.

Scientific Research Applications

4-ethyl-N-(2-thienylmethyl)benzenesulfonamide 0202 has been studied for its potential therapeutic effects in a variety of areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound 0202 has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neurodegenerative disease research, this compound 0202 has been shown to protect neurons from damage and improve cognitive function. Inflammation research has also shown promise for this compound 0202, with studies demonstrating its ability to reduce inflammation in various models.

properties

IUPAC Name

4-ethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-2-11-5-7-13(8-6-11)18(15,16)14-10-12-4-3-9-17-12/h3-9,14H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMVBYPDYMTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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